REACTION_CXSMILES
|
[CH3:1][NH2:2].Br[C:4]1[C:5]([NH2:11])=[N:6][CH:7]=[C:8]([Br:10])[N:9]=1>C(O)C>[NH2:11][C:5]1[C:4]([NH:2][CH3:1])=[N:9][C:8]([Br:10])=[CH:7][N:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(N1)Br)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred in an autoclave at 130° C. for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the product is purified by chromatography on a silica column (eluant=CH2Cl2, to which 3% of CH3OH has been added)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(N=C1NC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |